molecular formula C10H10F3NO2 B2786997 4-(Trifluoromethyl)-dl-phenylalanine CAS No. 114872-99-0; 114926-38-4; 14091-16-8

4-(Trifluoromethyl)-dl-phenylalanine

Cat. No.: B2786997
CAS No.: 114872-99-0; 114926-38-4; 14091-16-8
M. Wt: 233.19
InChI Key: CRFFPDBJLGAGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-dl-phenylalanine (B83494) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. It is a synthetic derivative of phenylalanine, where a hydrogen atom on the para-position of the phenyl ring is replaced by a trifluoromethyl (-CF3) group. This substitution significantly alters the electronic properties and metabolic stability of the molecule, making it a valuable building block in the design of novel therapeutic agents and a tool for biochemical studies. The presence of the trifluoromethyl group often enhances the lipophilicity, binding affinity, and metabolic stability of parent compounds, which are desirable characteristics in drug development. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFPDBJLGAGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930943
Record name 4-(Trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-16-8
Record name 4-(Trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synonyms

This compound is known by several other names in scientific literature and chemical catalogs.

Synonym
2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
DL-4-(Trifluoromethyl)phenylalanine
4-CF3-DL-Phe
p-Trifluoromethyl-DL-phenylalanine

Chemical and Physical Properties

The chemical and physical properties of 4-(Trifluoromethyl)-dl-phenylalanine (B83494) are summarized in the table below. These properties are crucial for its handling, formulation, and application in various research and development settings.

PropertyValue
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
Appearance White to off-white powder
Melting Point Not precisely defined due to racemic nature and potential decomposition.
Boiling Point Predicted to be around 311.5 °C
Solubility Sparingly soluble in water, with solubility dependent on pH.
pKa Predicted to have pKa values around 2.15 (carboxyl group) and 9.2 (amino group).
LogP (Octanol-Water) The trifluoromethyl group increases lipophilicity compared to phenylalanine.

Applications As Unnatural Amino Acid Probes in Biological Systems

Genetic Incorporation into Proteins

The site-specific incorporation of unnatural amino acids (UAAs) like 4-(trifluoromethyl)-phenylalanine into proteins provides a powerful method to introduce novel chemical functionalities. This process, known as genetic code expansion, allows for precise control over protein structure and function.

The cornerstone of genetic code expansion is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov This pair must function independently of the host cell's endogenous synthetases and tRNAs. researchgate.netucsf.edu For the incorporation of UAAs, the tRNA's anticodon is mutated to recognize a nonsense codon, typically the amber stop codon (UAG), which is the least used stop codon in organisms like E. coli. researchgate.net The aaRS is simultaneously evolved to exclusively charge this engineered suppressor tRNA with the desired unnatural amino acid. nih.gov

A notable example is the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species and its corresponding tRNA. researchgate.net A mutant version of this synthetase, PylRS(N346A/C348A), has demonstrated remarkable substrate promiscuity, enabling it to recognize and incorporate a wide range of phenylalanine derivatives, including meta-substituted versions like m-trifluoromethyl-phenylalanine, in both E. coli and mammalian cells. nih.govacs.org This system works by co-expressing the gene for the mutant synthetase and the amber suppressor tRNA (tRNACUAPyl), allowing the cell's ribosome to insert the UAA at the position specified by the UAG codon in the messenger RNA (mRNA). acs.orgnih.gov

The success of incorporating a UAA depends on the efficiency and fidelity of the orthogonal pair. Efficiency refers to the yield of the full-length, UAA-containing protein, while fidelity refers to the accuracy of incorporation, minimizing the insertion of natural amino acids at the target codon.

The PylRS(N346A/C348A)–tRNACUAPyl pair has shown significant efficiency for incorporating various ortho-substituted phenylalanine derivatives. acs.org In studies involving the expression of superfolder green fluorescent protein (sfGFP) with an amber codon, the presence of these UAAs led to protein expression levels 1.8 to 3.9 times higher than the background level observed in their absence. acs.org

Fidelity is a critical concern, as competition with the host's translation termination machinery or mis-aminoacylation of the suppressor tRNA with a canonical amino acid can reduce the purity of the final protein. Research has shown that providing m-trifluoromethyl-phenylalanine can effectively outcompete and obviate the background incorporation of natural phenylalanine, indicating high fidelity for this specific UAA. acs.org However, for other derivatives, some level of mis-incorporation has been observed, suggesting that the stringency of the host's own phenylalanyl-tRNA synthetase plays a role and may require further engineering for cleaner incorporation. acs.org The accuracy of translation can also be influenced by modifications to the tRNA itself, which can enhance or decrease suppressor activity. nih.gov

Incorporating fluorinated amino acids like 4-(trifluoromethyl)-phenylalanine is a powerful strategy for enhancing protein stability. nih.gov The introduction of trifluoromethyl groups into a protein's hydrophobic core can significantly increase its stability to thermal and chemical denaturation. nih.gov This enhanced stability is attributed to the unique properties of the C-F bond and the efficient packing of fluorocarbon side chains, which can increase the hydrophobic surface area and volume of the core. nih.gov

For example, studies on de novo-designed four α-helix bundle proteins demonstrated a dramatic increase in stability upon fluorination. The non-fluorinated protein (α4H) had a free energy of folding (ΔG°fold) of -18.0 kcal/mol, whereas a version with 50% of its leucine (B10760876) core substituted with hexafluoroleucine (α4F3a) exhibited a ΔG°fold of -27.6 kcal/mol, indicating a substantial stabilization effect. nih.gov

Protein ConstructDescriptionΔG°fold (kcal/mol)
α4HHydrophobic core composed entirely of Leucine.-18.0 ± 0.2
α4F3a50% of core Leucine residues substituted with hexafluoroleucine.-27.6 ± 0.1
α4F3af3d100% of core Leucine residues substituted with hexafluoroleucine.-17.8 ± 1.0

Table 1. Impact of Core Fluorination on Protein Stability. Data shows the free energy of folding (ΔG°fold) for designed four-helix bundle proteins with varying degrees of fluorination in their hydrophobic core. A more negative value indicates greater stability. Data sourced from reference nih.gov.

Mechanistic Enzymatic Studies

The unique properties of 4-(trifluoromethyl)-phenylalanine also make it a valuable component in the design of molecular probes for studying enzyme mechanisms and receptor interactions.

Incorporating fluorinated phenylalanine derivatives into peptide-based inhibitors can have a profound impact on their potency and selectivity, providing tools to dissect the roles of individual enzyme subunits. nih.gov This has been demonstrated in studies of the proteasome, a multi-subunit complex responsible for protein degradation with three distinct catalytic activities: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). nih.gov

CompoundModificationTarget SiteEffect
Peptide EpoxyketoneSubstitution with Pentafluorophenylalanine at P2 positionProteasome β5Generated a highly specific inhibitor
Peptidyl Boronic AcidSubstitution with di-(trifluoromethyl)phenylalanineProteasome β1, β2, β5Slightly increased potency, no change in selectivity

Table 2. Effect of Fluorinated Phenylalanine on Proteasome Inhibitor Specificity. This table summarizes how the incorporation of different fluorinated phenylalanine analogues into peptide-based inhibitors alters their activity and selectivity against the proteasome's catalytic subunits. Data sourced from reference nih.gov.

Modifying peptides with unnatural amino acids can significantly alter their binding affinity for specific receptors. The introduction of fluorinated phenylalanine derivatives is a strategy used in medicinal chemistry to improve the biophysical and chemical properties of bioactive peptides, including their receptor binding profiles. nih.gov

For instance, studies on gonadotropin-releasing hormone (GnRH) peptides demonstrated that strategic insertion of D-phenylalanine could enhance binding affinity for the GnRH receptor. nih.gov Compared to a parent peptide with a binding affinity (IC50) of 36.1 nM, inserting a D-phenylalanine residue improved the affinity to as low as 7.6 nM. nih.gov While this study used the non-fluorinated version, it illustrates the principle that modifications at the phenylalanine position can modulate receptor interactions. The trifluoromethyl group, with its strong electronegativity and hydrophobicity, can form unique interactions within a receptor's binding pocket, potentially leading to increased affinity and selectivity. acs.org This is exemplified by compounds like GW501516, which contains a 4-(trifluoromethyl)phenyl group and acts as a potent agonist for the Peroxisome proliferator-activated receptor delta (PPARδ). wada-ama.org

Peptide ConstructModificationGnRH Receptor Binding Affinity (IC50, nM)
DOTA-Ahx-(D-Lys6-GnRH1)Parent peptide36.1
DOTA-D-Phe-Ahx-(D-Lys6-GnRH)D-Phe insertion between DOTA and Ahx16.3
DOTA-Ahx-D-Phe-(D-Lys6-GnRH)D-Phe insertion between Ahx and D-Lys67.6

Table 3. Enhancement of GnRH Receptor Binding by D-Phenylalanine Insertion. The table shows the half-maximal inhibitory concentration (IC50) for different DOTA-conjugated GnRH peptides, demonstrating that the addition of a D-phenylalanine residue improves receptor binding affinity. Lower IC50 values indicate stronger binding. Data sourced from reference nih.gov.

An Unnatural Amino Acid with Significant Impact: 4-(Trifluoromethyl)-dl-phenylalanine (B83494) in Biological Research

The synthetic amino acid this compound is a valuable tool in biochemical and biomedical research. Its unique trifluoromethyl group offers distinct properties that researchers have leveraged to probe and manipulate biological systems. This article explores the diverse applications of this unnatural amino acid, focusing on its role in modulating enzyme activity, analyzing enzyme kinetics, engineering proteins, and identifying biological targets.

Mechanism of Action

The precise mechanism of action of 4-(Trifluoromethyl)-dl-phenylalanine (B83494) has not been extensively elucidated for the compound itself. However, based on its structural similarity to phenylalanine and the known effects of fluorination, its biological activities can be inferred.

As an analog of phenylalanine, it can act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, can alter the binding affinity of the molecule to enzyme active sites.

Furthermore, when incorporated into peptides, 4-(trifluoromethyl)phenylalanine can significantly influence the peptide's conformation and stability. The increased metabolic stability conferred by the C-F bonds can make peptides containing this amino acid more resistant to enzymatic degradation, thereby prolonging their biological half-life. The enhanced lipophilicity can also improve the cell membrane permeability of these peptides.

Analytical Methodologies for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of 4-(Trifluoromethyl)-dl-phenylalanine (B83494). Given that amino acids, including phenylalanine derivatives, often lack a strong chromophore for UV detection, various strategies are employed to achieve sensitive and accurate measurements. actascientific.comresearchgate.net A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. helixchrom.com For underivatized amino acids, methods can be developed using specific columns and mobile phases, such as HILIC (Hydrophilic Interaction Chromatography) or mixed-mode chromatography, to achieve retention and separation. helixchrom.com

A typical HPLC method for the analysis of phenylalanine and its derivatives would involve a C18 column with a mobile phase consisting of an aqueous buffer (like sodium acetate) and an organic modifier (such as acetonitrile). researchgate.net Detection is often performed at a low wavelength (e.g., 210 nm) in the UV spectrum. nih.gov The method validation would demonstrate linearity over a specific concentration range, with defined limits of detection (LOD) and quantitation (LOQ). researchgate.netresearchgate.net

Pre-column Derivatization Techniques for Enhanced Detection

To overcome the low UV absorbance of amino acids, pre-column derivatization is a widely used strategy to attach a chromophoric or fluorophoric tag to the analyte before it enters the HPLC column. actascientific.comnih.gov This process significantly enhances detector sensitivity and selectivity. actascientific.com The derivatization reaction is typically automated using the HPLC's autosampler to ensure high reproducibility. shimadzu.com

Several reagents are commonly employed for the pre-column derivatization of amino acids like this compound:

Ortho-phthaldialdehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. actascientific.comcreative-proteomics.com This is a popular method due to its speed and the non-fluorescent nature of the excess reagent. creative-proteomics.com

9-Fluorenylmethyl-chloroformate (FMOC): FMOC reacts with both primary and secondary amines to produce stable, fluorescent derivatives. It is often used in conjunction with OPA to analyze a broader range of amino acids. nih.govshimadzu.com

Dansyl Chloride: This reagent forms highly fluorescent and UV-absorbent derivatives, though the reaction is slower compared to OPA. creative-proteomics.com

Phenyl Isothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. However, the sample preparation can be more complex. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a newer reagent that reacts quickly with amino acids to form stable, fluorescent derivatives with minimal interference from by-products. creative-proteomics.com

2,4-Dinitrofluorobenzene (DNFB): DNFB reacts with primary and secondary amino acids to form stable derivatives, though the reaction conditions are well-controlled. creative-proteomics.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including sensitivity needs and the presence of interfering substances. creative-proteomics.com

Derivatization ReagentAbbreviationTarget GroupDetection MethodKey Advantage
Ortho-phthaldialdehydeOPAPrimary AminesFluorescenceFast reaction, non-fluorescent excess reagent creative-proteomics.com
9-Fluorenylmethyl-chloroformateFMOCPrimary & Secondary AminesFluorescenceStable derivatives, pairs well with OPA nih.gov
Dansyl Chloride-Primary & Secondary AminesFluorescence / UVStrong fluorescence and UV absorption creative-proteomics.com
Phenyl IsothiocyanatePITCPrimary & Secondary AminesUVRapid reaction, stable derivatives creative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl CarbamateAQCPrimary & Secondary AminesFluorescence / UVMinimal interference from by-products creative-proteomics.com

Development of Chromatographic Separation Methods for Isomers and Derivatives

As this compound is a racemic mixture, separating its D- and L-enantiomers is crucial for many research applications. This is achieved using chiral chromatography. researchgate.net The most common approach involves the use of Chiral Stationary Phases (CSPs) in HPLC. researchgate.net These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Several types of CSPs have proven effective for the separation of phenylalanine enantiomers and are applicable to its trifluoromethyl derivative:

Macrocyclic Glycopeptide-Based CSPs: Teicoplanin and ristocetin-based stationary phases are highly effective for separating underivatized amino acid enantiomers in reversed-phase mode. nih.govresearchgate.net Sufficient enantioseparation (resolution values >1.5) can be achieved with mobile phases consisting of acetonitrile (B52724) and water. researchgate.net

Cyclodextrin-Based CSPs: These phases, particularly β-cyclodextrin, can recognize and separate enantiomers, often in normal-phase mode. nih.govresearchgate.net The separation mechanism is based on the formation of inclusion complexes, where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386) molecule. sigmaaldrich.com

Polysaccharide-Based CSPs: Amylose (B160209) and cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are widely used for chiral separations and can resolve a broad range of racemic compounds, including amino acid derivatives. yakhak.org

Molecularly Imprinted Polymer (MIP) CSPs: These are custom-synthesized polymers with cavities designed to selectively bind a specific enantiomer, offering high selectivity. researchgate.net

The choice of mobile phase composition, including the type of organic modifier and its concentration, is critical for optimizing the chiral separation and resolution. researchgate.netnih.gov

Chiral Stationary Phase (CSP) TypeCommon Chiral SelectorTypical HPLC ModeSeparation Principle
Macrocyclic GlycopeptideTeicoplanin, RistocetinReversed-PhaseMultiple chiral interactions (H-bonding, inclusion) nih.govresearchgate.net
Cyclodextrinβ-cyclodextrinNormal-Phase / Reversed-PhaseInclusion complex formation sigmaaldrich.com
PolysaccharideAmylose/Cellulose PhenylcarbamatesNormal-Phase / Reversed-PhaseHydrogen bonding, π-π interactions yakhak.org
Molecularly Imprinted PolymerCustom (L-Phenylalanine template)VariesShape-selective binding to imprinted cavities researchgate.net

Gas Chromatography (GC) with Electron-Capture Detection for Trace Analysis

Gas Chromatography (GC) is another powerful technique for amino acid analysis, though it requires the analytes to be volatile. sigmaaldrich.com Due to the polar and non-volatile nature of this compound, a derivatization step is mandatory to convert both the carboxylic acid and amine groups into less polar, more volatile moieties. sigmaaldrich.comnih.gov Common derivatization approaches include silylation (e.g., using MTBSTFA) or acylation followed by esterification (e.g., using alkyl chloroformates). sigmaaldrich.comnih.gov

The key advantage of using GC for this specific compound lies in the potential for highly sensitive detection using an Electron-Capture Detector (ECD). The ECD is exceptionally selective and sensitive towards compounds containing electronegative atoms, particularly halogens. chromatographyonline.com The trifluoromethyl (-CF3) group on the phenylalanine ring makes the molecule an excellent candidate for ECD analysis. chromatographyonline.com The detector works by measuring a decrease in a constant background current caused by electron-capturing analytes passing through the detector cell. youtube.com This makes GC-ECD an ideal method for trace analysis of this compound in complex matrices where high sensitivity is required. For even greater certainty in identification, GC can be coupled with mass spectrometry (GC-MS), which provides structural information based on the fragmentation patterns of the derivatized analyte. nih.gov

Electrochemical Sensing and Analysis of Compound Interactions with Modified Surfaces

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the analysis of phenylalanine and its derivatives. nih.govrsc.org These techniques typically involve measuring the current response resulting from the oxidation or reduction of the analyte at the surface of an electrode. nih.gov Since phenylalanine itself can be electrochemically inactive in certain potential ranges, chemically modified electrodes are often used to enhance the signal and improve selectivity. mdpi.cominonu.edu.tr

Various materials have been used to modify electrodes for phenylalanine detection:

Nanomaterials: Carbon nanotubes and graphene, often decorated with gold nanoparticles, can be applied to electrode surfaces to increase the electroactive surface area and enhance electron transfer rates, leading to improved sensitivity. rsc.orgnih.gov

Redox Mediators: Compounds like Prussian Blue or Meldola's Blue can be immobilized on the electrode. mdpi.com The presence of phenylalanine on the electrode surface influences the redox process of the mediator, allowing for indirect detection with high sensitivity. mdpi.com

Polymers: Molecularly Imprinted Polymers (MIPs) can be synthesized directly on an electrode surface, creating specific recognition sites for L- or D-phenylalanine. ibs.re.kr This approach provides excellent selectivity. Other polymers, such as those based on polyurethane, have also been used to create selective sensors. inonu.edu.tr

Cyclodextrins (CDs): β-Cyclodextrin can be immobilized on an electrode to facilitate chiral recognition, allowing for the development of sensors that can distinguish between the L- and D-enantiomers of phenylalanine derivatives. nih.govibs.re.kr

Metabolic Pathway Studies and Biotransformation Research

Investigation of Metabolic Pathways in Microorganisms

The microbial breakdown of aromatic amino acids like phenylalanine is a well-established field of study. In many bacteria, the primary route for phenylalanine catabolism proceeds through phenylacetate. nih.gov This pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and subsequent ring cleavage. The presence of a stable trifluoromethyl group on the aromatic ring of 4-(trifluoromethyl)-dl-phenylalanine (B83494) is expected to significantly influence its microbial degradation.

Studies on the microbial degradation of other trifluoromethyl-substituted aromatic compounds have shown that the -CF3 group can be a recalcitrant feature, often leading to the accumulation of fluorinated intermediates. For instance, the degradation of some trifluoromethyl-containing compounds can result in the formation of trifluoroacetic acid as a final product. The initial steps in the degradation of this compound would likely mirror those of phenylalanine, involving its conversion to 4-(trifluoromethyl)phenylpyruvate and subsequently to 4-(trifluoromethyl)phenylacetate. The downstream catabolism of the trifluoromethylated aromatic ring would then be subject to the specific enzymatic capabilities of the microorganism.

In some microorganisms, the catabolism of aromatic compounds proceeds via hydroxylation of the aromatic ring, followed by ring cleavage. For example, Streptomyces species are known to catabolize L-phenylalanine through homogentisate. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group could influence the regioselectivity of such hydroxylation reactions.

Enzymatic Biotransformation of Fluorinated Phenylalanine Derivatives

The enzymatic transformation of fluorinated compounds is an area of growing interest for the synthesis of valuable chemicals. nih.gov While specific studies on the biotransformation of this compound are limited, the broader enzymatic toolbox available in microorganisms offers potential routes for its modification.

Enzymes such as phenylalanine ammonia-lyases (PALs) are known to catalyze the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. The substrate tolerance of PALs has been explored for various substituted phenylalanine analogs. frontiersin.org It is plausible that a PAL enzyme could convert the L-enantiomer of this compound to 4-(trifluoromethyl)cinnamic acid, a potentially valuable synthon.

Transaminases are another class of enzymes that could be employed for the biotransformation of this compound. These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid. A transaminase could be used for the kinetic resolution of the racemic mixture of this compound or for the synthesis of the pure L- or D-enantiomer from the corresponding keto acid, 4-(trifluoromethyl)phenylpyruvate.

The table below summarizes potential enzymatic reactions for the biotransformation of fluorinated phenylalanine derivatives based on known enzyme classes that act on phenylalanine.

Enzyme ClassPotential ReactionSubstratePotential Product
Phenylalanine Ammonia-Lyase (PAL)DeaminationL-4-(Trifluoromethyl)phenylalanine4-(Trifluoromethyl)cinnamic acid
TransaminaseTransamination4-(Trifluoromethyl)phenylpyruvateL- or D-4-(Trifluoromethyl)phenylalanine
Phenylalanine HydroxylaseHydroxylationL-4-(Trifluoromethyl)phenylalanine3-Hydroxy-4-(trifluoromethyl)-L-phenylalanine

Substrate Recognition in Microbial Metabolic Pathways

The ability of microbial enzymes to recognize and process this compound is crucial for its metabolic fate. The trifluoromethyl group, being significantly larger and more electronegative than a hydrogen atom, can influence substrate binding and catalysis.

Studies on the substrate binding sites of enzymes that process phenylalanine, such as phenylalanine hydroxylase from Chromobacterium violaceum, have revealed that the active site is often lined with hydrophobic amino acid residues that interact with the phenyl ring of the substrate. nih.govnih.gov The trifluoromethyl group would likely interact with these hydrophobic pockets. However, its electronic properties could also lead to specific interactions or steric clashes that affect binding affinity and catalytic efficiency.

The table below outlines key considerations for the recognition of 4-(trifluoromethyl)phenylalanine by microbial enzymes compared to the natural substrate, phenylalanine.

FeaturePhenylalanine4-(Trifluoromethyl)phenylalanineImplication for Enzyme Recognition
Size of substituent at para-position HydrogenTrifluoromethyl groupPotential for steric hindrance in the active site.
Electronic properties of substituent NeutralStrongly electron-withdrawingAltered electronic nature of the aromatic ring may affect catalytic steps like hydroxylation.
Hydrophobicity HydrophobicMore hydrophobicMay enhance binding to hydrophobic pockets in the active site.

Metabolic Engineering for Production or Transformation of Phenylalanine Analogues

Metabolic engineering has been extensively used to enhance the microbial production of L-phenylalanine. nih.govresearchgate.net A common strategy involves the use of fluorinated phenylalanine analogs, including 4-fluorophenylalanine, as selective agents. nih.gov Wild-type microorganisms are often sensitive to these analogs, which can be incorporated into proteins, leading to dysfunction. By selecting for mutants that are resistant to these analogs, researchers can isolate strains with mutations in key regulatory enzymes of the phenylalanine biosynthesis pathway. These mutations often result in enzymes that are no longer subject to feedback inhibition by L-phenylalanine, leading to its overproduction.

While this approach does not directly aim to produce the fluorinated analog itself, it highlights the interaction of fluorinated phenylalanines with the metabolic machinery of the cell. The development of a microbial strain for the production of 4-(trifluoromethyl)-L-phenylalanine would require significant metabolic engineering efforts. This would likely involve:

Engineering a feedback-resistant pathway for chorismate, the precursor to aromatic amino acids.

Introducing or engineering enzymes for the specific synthesis of 4-(trifluoromethyl)phenylpyruvate.

Expressing a suitable transaminase to convert the keto acid to the final amino acid product.

The table below summarizes common genetic modifications in E. coli for the overproduction of L-phenylalanine, which could be adapted for the production of its fluorinated analogs.

Gene TargetEnzymeEngineering StrategyRationale
aroG, aroF, aroHDAHP synthaseOverexpression of feedback-resistant variantsIncrease carbon flow into the aromatic amino acid pathway.
pheAChorismate mutase / Prephenate dehydrataseOverexpression of feedback-resistant variantsPrevent feedback inhibition by phenylalanine and increase precursor supply.
tyrRTranscriptional regulatorDeletionDeregulate the expression of genes in the aromatic amino acid pathway.

Future Directions and Emerging Research Avenues

Integration with Advanced Imaging Modalities for Research (e.g., Radiolabeling for Non-Clinical Applications)

The presence of a fluorine atom in 4-(Trifluoromethyl)-dl-phenylalanine (B83494) makes it an attractive candidate for integration with advanced imaging techniques, most notably Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). In non-clinical research settings, these modalities offer powerful tools for studying biological processes at the molecular level.

Radiolabeling of amino acids with positron-emitting radionuclides, such as fluorine-18, is a key strategy for developing tracers for PET imaging, particularly in oncology research. nih.govnih.gov Malignant tumors often exhibit increased rates of amino acid transport and consumption to fuel their rapid growth. nih.gov By labeling amino acids like phenylalanine derivatives, researchers can visualize and quantify this metabolic activity non-invasively. nih.gov The trifluoromethyl group in this compound can serve as a site for introducing fluorine-18, creating a PET tracer. nih.gov Research in this area focuses on developing efficient radiolabeling strategies, such as those involving [¹⁸F]CuCF₃, to synthesize these tracers with high radiochemical yields. nih.gov Once developed, these tracers can be used in preclinical models to study tumor metabolism, evaluate the efficacy of new cancer therapies, and explore the role of specific amino acid transporters in disease progression. ingentaconnect.comnih.gov For instance, novel phenylalanine analogues have been developed and evaluated for their potential in brain tumor imaging. nih.gov

Beyond PET, the ¹⁹F nucleus in this compound can be directly detected by ¹⁹F MRI. This technique offers the advantage of a strong signal with no background from biological tissues, providing high-contrast images. d-nb.info Researchers are exploring the use of highly fluorinated peptide probes for in vivo ¹⁹F-MRI. d-nb.info By incorporating multiple trifluoromethyl groups, the sensitivity of the technique can be significantly enhanced. d-nb.info This approach allows for the tracking of labeled cells or molecules in vivo, providing insights into biological processes like cell migration and drug delivery.

The table below summarizes key aspects of integrating this compound with advanced imaging modalities.

Imaging ModalityKey PrinciplePotential Non-Clinical Applications
Positron Emission Tomography (PET) Radiolabeling with a positron-emitting isotope (e.g., ¹⁸F) to trace metabolic pathways.- Studying tumor amino acid metabolism.- Evaluating anti-cancer drug efficacy.- Investigating amino acid transporter function.
¹⁹F Magnetic Resonance Imaging (MRI) Direct detection of the ¹⁹F nucleus, providing high-contrast images with no biological background.- In vivo cell tracking.- Monitoring the biodistribution of labeled molecules.- Developing responsive imaging agents.

Development of Next-Generation Fluorinated Probes for Complex Biological Systems

The unique electronic properties of the trifluoromethyl group make this compound a valuable building block for the development of next-generation fluorinated probes. These probes are designed to investigate complex biological systems with high specificity and sensitivity. The strong electron-withdrawing nature of the trifluoromethyl group can influence the local environment and report on subtle changes in biological processes.

One major area of development is in ¹⁹F NMR spectroscopy. By incorporating this compound into peptides or proteins, the ¹⁹F NMR signal can serve as a sensitive reporter of protein conformation, dynamics, and interactions. mdpi.com Because the chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, even small changes in protein structure can lead to detectable shifts in the NMR spectrum. mdpi.com This allows researchers to study protein folding, ligand binding, and enzyme mechanisms in detail.

Furthermore, the development of fluorogen-activating proteins (FAPs) represents an exciting frontier. acs.orgnih.gov These systems consist of a protein that binds to a specific small molecule (a fluorogen) and causes it to become fluorescent. acs.orgnih.gov By engineering FAPs that specifically recognize fluorogens containing a trifluoromethyl group, it may be possible to create highly specific imaging agents. The interaction between the trifluoromethyl group and the protein's binding pocket could be fine-tuned to create probes that are only activated in the presence of a specific biological target.

The design of such probes requires a deep understanding of the relationship between chemical structure and biological activity. researchgate.net Researchers are using computational modeling and rational design to create probes with optimized properties, such as enhanced brightness, photostability, and target specificity. researchgate.net The goal is to develop tools that can visualize and quantify biological processes in real-time and with minimal perturbation to the living system. researchgate.net

Rational Design of Bioactive Peptides Incorporating this compound

The incorporation of unnatural amino acids like this compound into peptides is a powerful strategy for creating novel bioactive molecules with enhanced properties. nbinno.com The trifluoromethyl group can profoundly influence the peptide's structure, stability, and biological activity. nbinno.com

One of the key advantages of incorporating this fluorinated amino acid is the potential to increase the metabolic stability of the peptide. nbinno.com Peptides are often susceptible to degradation by proteases in the body, which limits their therapeutic potential. The bulky and electron-withdrawing trifluoromethyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby extending the half-life of the peptide in vivo. nbinno.com

Furthermore, the trifluoromethyl group can be used to modulate the binding affinity and selectivity of a peptide for its biological target. mdpi.com The fluorine atoms can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can strengthen the interaction between the peptide and its receptor. mdpi.com By strategically placing this compound within a peptide sequence, researchers can fine-tune its binding properties to achieve higher potency and specificity. researchgate.netnih.gov

The rational design of these peptides often involves a combination of computational modeling and experimental validation. researchgate.netfrontiersin.org Molecular docking and molecular dynamics simulations can be used to predict how the incorporation of this compound will affect the peptide's structure and its interaction with the target protein. frontiersin.org These predictions can then be tested experimentally by synthesizing the modified peptide and evaluating its biological activity. This iterative process of design, synthesis, and testing allows for the development of peptides with optimized therapeutic properties. nih.gov

The table below highlights the impact of incorporating this compound on peptide properties.

PropertyEffect of this compound IncorporationRationale
Metabolic Stability IncreasedSteric hindrance and electronic effects of the CF₃ group protect against proteolytic degradation. nbinno.com
Binding Affinity Modulated (often enhanced)The CF₃ group can participate in unique non-covalent interactions with the target receptor. mdpi.com
Conformation AlteredThe bulky and hydrophobic nature of the trifluoromethylphenyl group can influence peptide folding.
Bioavailability Potentially ImprovedIncreased lipophilicity can enhance membrane permeability.

Advances in Synthetic Biology for Expanded Unnatural Amino Acid Repertoires

Synthetic biology is revolutionizing the way scientists can produce proteins and peptides with novel functions. rsc.orgresearchwithrutgers.com A key aspect of this field is the expansion of the genetic code to enable the incorporation of unnatural amino acids, such as this compound, into proteins during ribosomal synthesis. nih.govrsc.org This is achieved through the development of orthogonal translation systems, which consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. nih.gov

The engineered aaRS is designed to specifically recognize the unnatural amino acid and attach it to the engineered tRNA. nih.gov This tRNA, in turn, recognizes a unique codon (often a stop codon like UAG) that has been introduced into the gene of interest. rsc.org When the ribosome encounters this codon, it incorporates the unnatural amino acid into the growing polypeptide chain.

Recent advances in this field have focused on improving the efficiency and fidelity of unnatural amino acid incorporation. nih.gov This includes the development of more efficient and selective aaRS variants and the engineering of ribosomes to better accommodate bulky unnatural amino acids. nih.gov Cell-free protein synthesis systems have also emerged as a powerful platform for the efficient incorporation of unnatural amino acids. nih.gov

By incorporating this compound into proteins, researchers can introduce a unique chemical handle for a variety of applications. mdpi.com For example, the trifluoromethyl group can serve as a ¹⁹F NMR probe to study protein structure and dynamics in complex biological environments. It can also be used to enhance the stability and activity of enzymes or to create proteins with novel catalytic properties. The ability to genetically encode the placement of this and other unnatural amino acids with high precision opens up a vast design space for creating new biomaterials, therapeutics, and research tools. frontiersin.orgresearchgate.netresearchgate.net

Q & A

Q. What are the key structural features of 4-(Trifluoromethyl)-dl-phenylalanine that influence its reactivity and biological activity?

The para-trifluoromethyl group on the phenyl ring significantly enhances lipophilicity and alters electronic properties, which impacts enzyme interactions and substrate binding. This substitution distinguishes it from analogs with trifluoromethyl groups at meta or ortho positions, which exhibit different steric and electronic profiles. Comparative studies highlight the para position’s role in improving membrane permeability and modulating enantioselectivity in enzymatic reactions .

Q. What synthesis methods are reported for this compound?

Synthesis typically involves fluorinated precursors, such as trifluoromethylated aromatic intermediates, coupled with established amino acid synthesis techniques (e.g., Strecker synthesis or reductive amination). Enantiomeric resolution may be required post-synthesis if specific stereoisomers are desired. Researchers should prioritize methods that minimize racemization and ensure high purity via HPLC or chiral column validation .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound as a solid at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). For solubility, heat to 37°C and use ultrasonic bath agitation. Avoid repeated freeze-thaw cycles for stock solutions to prevent degradation .

Q. What are the known biological activities of this compound, and how are they typically assessed?

The compound exhibits neuroprotective potential in Parkinson’s disease models and modulates protein-protein interactions. Biological activity is assessed via in vitro enzyme inhibition assays (e.g., measuring IC50 values) and in vivo studies evaluating motor function recovery in rodent models. Enantioselectivity in biocatalysis is tested using chiral HPLC to monitor reaction outcomes .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound given its structural similarity to L-phenylalanine?

Use competitive binding assays with radiolabeled L-phenylalanine to identify shared targets. Molecular docking simulations can predict interaction sites, while CRISPR-engineered cell lines lacking phenylalanine transporters (e.g., LAT1) can validate uptake pathways. Metabolomic profiling may reveal downstream effects on phenylalanine-dependent pathways .

Q. What experimental strategies can differentiate the biological effects of the racemic mixture from its individual enantiomers?

Employ chiral chromatography to isolate L- and D-enantiomers. Compare their activities in stereosensitive assays, such as neuronal uptake studies or protein binding assays. Isobolographic analysis can identify synergistic or antagonistic interactions in the racemic form .

Q. How does the para-trifluoromethyl substitution impact enzyme kinetics compared to meta or ortho positions?

Conduct kinetic assays with analogs (e.g., 3- or 2-trifluoromethyl-phenylalanine) to compare KmK_m, VmaxV_{max}, and inhibition constants (KiK_i). X-ray crystallography or NMR can resolve structural differences in enzyme-substrate complexes. For example, the para-substituted analog shows higher substrate inhibition in oxidoreductases due to steric clashes in the active site .

Q. How can researchers address substrate inhibition observed in enzymatic reactions involving high concentrations of this compound?

Optimize substrate concentrations using Michaelis-Menten kinetics to identify non-inhibitory ranges. Allosteric modulation studies (e.g., with small-molecule activators) may mitigate inhibition. Alternatively, engineer enzymes via directed evolution to reduce sensitivity to substrate inhibition .

Q. What analytical techniques are recommended for characterizing the purity and enantiomeric composition of this compound?

Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Confirm molecular identity via high-resolution mass spectrometry (HRMS) and structural integrity via 19F^{19}\text{F}-NMR. Purity is validated using UV-Vis spectroscopy at 254 nm .

Q. How can researchers validate the assumption that biological activities observed in enantiomers apply to the racemic DL-form?

Perform dose-response studies comparing racemic and enantiopure forms in relevant models (e.g., neuroprotection assays). Use isothermal titration calorimetry (ITC) to measure binding affinities and check for cooperative effects. Transcriptomic profiling can identify unique pathways activated by the racemic mixture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.